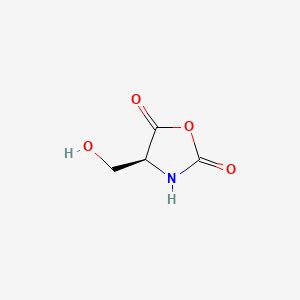

L-Serine N-Carboxyanhydride

Description

Historical Development of NCA Chemistry

The journey of NCA chemistry began in the early 20th century. In 1906, Hermann Leuchs reported the first synthesis of α-amino acid N-carboxyanhydrides. tandfonline.comrsc.org The original "Leuchs method" involved the heating of N-alkoxycarbonyl amino acid chlorides under vacuum, which caused them to cyclize into the corresponding NCA. wikipedia.orgmdpi.com While groundbreaking, this method required relatively high temperatures that could lead to the decomposition of some NCA products. wikipedia.org

A more direct and widely adopted approach, the "Fuchs-Farthing" method, was developed later. This technique involves the direct phosgenation of unprotected amino acids. tandfonline.commdpi.com Over the years, safety and handling concerns associated with gaseous phosgene (B1210022) led to the adoption of its liquid (diphosgene) and solid (triphosgene) derivatives, which are easier to handle stoichiometrically and are now commonly used for NCA synthesis. mdpi.com Further refinements have focused on improving monomer purity, which is critical as contaminants can interfere with polymerization, and developing moisture-tolerant synthesis routes to broaden the accessibility and scalability of NCA production. tandfonline.compku.edu.cn

Significance of L-Serine N-Carboxyanhydride (L-Ser NCA) as a Monomer

This compound (L-Ser NCA) is a particularly significant monomer due to the reactive hydroxyl (-OH) group on its side chain. This functional handle allows for the creation of a wide array of functional polypeptides with tailored properties. While the unprotected hydroxyl group can sometimes lead to side reactions, its presence is key to the monomer's versatility. mdpi.com

The ability to modify this side chain, for instance by attaching oligo-ethylene glycol (OEG) groups, allows for the synthesis of water-soluble poly(L-serine) derivatives. illinois.edu These polymers are of great interest as "PEG-mimics" or "polysaccharide-mimics" for biomedical applications, where they can form specific secondary structures, such as β-sheets, which are stable against changes in pH and temperature. illinois.eduacs.org Furthermore, L-Ser NCA is a crucial precursor for synthesizing glycopolypeptides, where carbohydrate moieties are attached to the serine side chain. These materials are being investigated for applications in cancer immunotherapy, as they can be designed to activate specific lectin receptors on immune cells. escholarship.org The resulting polypeptides often exhibit low cytotoxicity and can act as cell-penetrating materials, highlighting the monomer's importance in developing advanced biomaterials. acs.org

Scope and Research Focus of L-Ser NCA Studies

Current research on L-Ser NCA is primarily focused on achieving precise control over the polymerization process and exploiting its side-chain functionality to create sophisticated polymer architectures. A major goal is the synthesis of well-defined polypeptides with predictable molecular weights and narrow molecular weight distributions (low polydispersity). nih.govrsc.org This is pursued through the development of controlled/"living" ring-opening polymerization techniques.

Key research areas include:

Advanced Initiator Systems: While primary amines are traditional initiators, their use can lead to side reactions and limited control. nih.govillinois.edu Consequently, significant effort is dedicated to developing alternative initiators, such as transition metal complexes and specific organocatalysts, that mediate polymerization with higher fidelity. rsc.orgresearchgate.net

Functional Polymer Synthesis: Researchers are actively exploring the post-polymerization modification of the serine hydroxyl group. For example, water-soluble poly(L-serine)s with charged side-chains have been synthesized via the polymerization of an O-pentenyl-L-serine NCA, followed by a "click" chemistry reaction (thiol-ene) to attach functional groups. acs.org

Block Copolymers and Self-Assembly: L-Ser NCA is used to create block copolymers, where a block of poly(L-serine) is combined with other polymer blocks. These materials can self-assemble in solution to form structures like vesicles and micelles, which have potential applications in drug delivery. nsf.gov

Optimization of Reaction Conditions: Studies continue to investigate the effects of reaction parameters such as temperature, pressure, and solvent on the polymerization of serine-based NCAs. Lowering the temperature and conducting reactions under high vacuum have been shown to be effective in suppressing side reactions and improving control over the final polymer structure. researchgate.net

The table below summarizes and compares different research approaches to the polymerization of serine-based NCAs, highlighting the evolution from traditional methods to more controlled systems.

| Initiator/Method | Monomer | Key Research Finding | Resulting Polymer Properties |

| Primary Amine (e.g., n-hexylamine) | O-benzyl-L-serine NCA | Polymerization at 0°C shows better control and fewer side reactions compared to room temperature. researchgate.net | Moderate control over molecular weight, potential for side reactions. |

| (PMe₃)₄Co | EG-grafted L-serine NCA | Allows for the synthesis of water-soluble polymers that can form β-sheet structures upon solvent manipulation. illinois.edu | Good water solubility, controlled formation of secondary structures. |

| PEG-NH₂ | O-pentenyl-L-serine NCA | Enables the creation of block copolymers (PEG-b-poly(L-serine)) that can be functionalized post-polymerization. acs.org | Amphiphilic block copolymers, precursors to functional materials. |

| Transition Metal Initiators | Glycosylated-serine NCAs | Facilitates the synthesis of well-defined glycopolypeptides with controllable lengths for immunomodulatory applications. escholarship.org | True glycopolypeptides with potential for activating immune cells. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-(hydroxymethyl)-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO4/c6-1-2-3(7)9-4(8)5-2/h2,6H,1H2,(H,5,8)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUIJQRUDVLWAI-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)OC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1C(=O)OC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717468 | |

| Record name | (4S)-4-(Hydroxymethyl)-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33043-54-8 | |

| Record name | (4S)-4-(Hydroxymethyl)-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for L Serine N Carboxyanhydride and Its Derivatives

Classical Preparation Routes

The traditional methods for synthesizing amino acid N-carboxyanhydrides have been foundational in the field of polymer chemistry. These routes, while effective, often involve hazardous reagents and require careful control of reaction conditions to ensure high yield and purity of the final product.

Leuchs Method Principles

The Leuchs method, first reported by Hermann Leuchs, is a classical approach to synthesizing NCAs. wikipedia.orggoogle.com This method involves the cyclization of N-alkoxycarbonyl or N-methoxycarbonyl amino acid chlorides under vacuum at elevated temperatures, typically between 50-70 °C. wikipedia.org The general principle involves the intramolecular condensation of an N-protected amino acid derivative. While historically significant, the high temperatures required for this cyclization can lead to the decomposition of some NCAs. wikipedia.orgillinois.edu

A key challenge with the Leuchs method is the presence of impurities that can arise from the halogenating agents used, such as thionyl chloride, phosphorus trichloride (B1173362), or phosphorus pentachloride. mdpi.com These impurities can interfere with subsequent polymerization reactions. mdpi.com Despite these challenges, the Leuchs method remains a relevant synthetic route, particularly for certain N-substituted NCAs where it can offer higher yields and purity. rsc.org

| Reagent Type | Examples | Potential Impurities |

| Halogenating Agents | Thionyl chloride (SOCl₂), Phosphorus trichloride (PCl₃), Phosphorus pentachloride (PCl₅), Phosphorus tribromide (PBr₃) | Alkyl halides, residual halogenating agents, HCl |

Fuchs-Farthing Method and Derivatives

The Fuchs-Farthing method is a widely employed alternative for the preparation of NCAs, which involves the direct phosgenation of unprotected α-amino acids. google.commdpi.com This method is often favored as it can produce pure NCA monomers with good yields and without significant racemization. mdpi.com The mechanism involves the reaction of the amino acid with phosgene (B1210022), leading to the formation of the N-carboxyanhydride ring. mdpi.com

However, a significant drawback of this method is the generation of hydrogen chloride (HCl) as a byproduct. mdpi.com HCl can cause ring-cleavage of the newly formed NCA, leading to the formation of undesirable α-isocyanate acid chlorides. mdpi.com Therefore, controlling the concentration of HCl during the synthesis is critical. The choice of solvent can also play a significant role in the success of the Fuchs-Farthing synthesis. mdpi.com

The core of the Fuchs-Farthing method is the use of phosgene (COCl₂), a highly toxic gas. mdpi.comacs.org The reaction is typically carried out by bubbling phosgene gas through a suspension of the amino acid in a suitable solvent. google.com Due to the hazardous nature of phosgene, significant efforts have been made to develop safer and more manageable phosgenation techniques. This has led to the widespread adoption of phosgene substitutes.

To circumvent the challenges of handling gaseous phosgene, liquid diphosgene (trichloromethyl chloroformate) and solid triphosgene (B27547) (bis(trichloromethyl) carbonate) have emerged as safer and more convenient alternatives. mdpi.comgoogle.com These reagents are easier to handle and can be used in stoichiometric amounts, offering greater control over the reaction. mdpi.com Triphosgene, in particular, is often preferred as it is a stable, crystalline solid that can be weighed and handled with greater ease than both phosgene and diphosgene. acs.orgnih.gov In the presence of a catalyst or upon heating, triphosgene decomposes to generate three equivalents of phosgene in situ, which then reacts with the amino acid to form the NCA. rsc.org The use of triphosgene has been successfully applied to the synthesis of a variety of NCAs, including those of L-alanine, L-leucine, and various protected amino acids. google.com

| Phosgene Source | Physical State | Key Advantages |

| Phosgene | Gas | Highly reactive |

| Diphosgene | Liquid | Easier to handle than phosgene |

| Triphosgene | Solid | Stable, easy to handle, allows for stoichiometric control |

Phosgenation Techniques

Synthesis of Side-Chain Protected L-Serine N-Carboxyanhydrides

The hydroxyl group in the side chain of L-serine is reactive and can interfere with the polymerization of the NCA. Therefore, it is often necessary to protect this functional group prior to NCA formation and polymerization. acs.orgnih.gov

O-Benzyl-L-Serine N-Carboxyanhydride (Bn-Ser NCA) Synthesis

A common strategy for protecting the hydroxyl group of L-serine is through benzylation, forming O-benzyl-L-serine. This protected amino acid can then be converted to its corresponding N-carboxyanhydride, O-Benzyl-L-Serine NCA (Bn-Ser NCA). The synthesis of O-benzyl-L-serine itself can be achieved through a multi-step process involving the protection of the amino group, benzylation of the hydroxyl group, and subsequent deprotection of the amino group. rsc.org

The synthesis of Bn-Ser NCA from O-benzyl-L-serine typically follows the Fuchs-Farthing methodology, often employing triphosgene as the phosgenating agent in a suitable solvent like anhydrous tetrahydrofuran (B95107) (THF). researchgate.net The reaction is generally heated to facilitate the formation of the NCA ring. researchgate.net In one documented procedure, O-benzyl-L-serine is reacted with triphosgene in THF at 65°C. researchgate.net Another approach involves the diazotization of O-benzyl-L-serine with sodium nitrite (B80452) in an acidic aqueous solution, followed by cyclization of the resulting α-hydroxy acid with phosgene. nih.govacs.org This latter method has been reported to produce colorless crystalline Bn-Ser NCA in a 50% yield after recrystallization. nih.gov A patent also describes obtaining O-benzyl-L-serine N-carboxyanhydride in a 68% yield. google.com

| Starting Material | Reagents | Reported Yield |

| O-benzyl-L-serine | Triphosgene, THF | Not specified in this source researchgate.net |

| O-benzyl-L-serine | Sodium nitrite, Sulfuric acid, Phosgene | 50% nih.gov |

| Not specified | Not specified | 68% google.com |

Other Ether-Protected Serine NCA Derivatives (e.g., O-pentenyl-L-serine N-carboxyanhydride)

Ether-based protecting groups provide stability and can be selected for their specific reactivity in post-polymerization modifications. The pentenyl group, for instance, is valuable for its ability to undergo thiol-ene "click" reactions.

Etherification: The first step involves the etherification of N-Boc-L-serine (Boc-Ser-OH) with 5-bromo-1-pentene. This reaction is conducted in anhydrous dimethylformamide (DMF) using sodium hydride (NaH) as a base to deprotonate the hydroxyl and carboxyl groups. nih.gov

Deprotection: The resulting compound, Boc-O-pentenyl-L-serine, is then deprotected by removing the tert-butyloxycarbonyl (Boc) group. This is achieved using a solution of hydrochloric acid (HCl) in dioxane. nih.gov

Cyclization: The final step is the cyclization of the O-pentenyl-L-serine amino acid into its corresponding NCA. This is accomplished using triphosgene in anhydrous tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for approximately 16 hours. nih.gov

The resulting O-pentenyl-L-serine NCA is a light yellow liquid that is soluble in various organic solvents like THF, ethyl acetate (B1210297), and chloroform (B151607), but insoluble in hexane. nih.gov Purification is typically performed using silica (B1680970) gel chromatography. nih.gov The subsequent ring-opening polymerization of this monomer, followed by thiol-ene reactions on the pentenyl side chains, allows for the synthesis of water-soluble poly(L-serine)s with charged side-chain functional groups. acs.orgnih.govresearchgate.netfigshare.com

Interactive Data Table: Synthesis of O-pentenyl-L-serine NCA

| Step | Reactants | Reagents/Solvents | Key Conditions | Product | Yield |

| 1. Etherification | Boc-Ser-OH, 5-bromo-1-pentene | Sodium Hydride, DMF | Room temperature, 16 h | Boc-O-pentenyl-L-serine | - |

| 2. Deprotection | Boc-O-pentenyl-L-serine | HCl/Dioxane | - | O-pentenyl-L-serine | - |

| 3. Cyclization | O-pentenyl-L-serine | Triphosgene, Anhydrous THF | Room temperature, 16 h | O-pentenyl-L-serine NCA | 83% nih.gov |

Glycosylated Serine N-Carboxyanhydrides

Glycosylated polypeptides, which mimic natural glycoproteins, are of significant interest for biomedical applications. Their synthesis often relies on the polymerization of glycosylated NCAs (glycoNCAs). While direct synthesis on serine is complex, methodologies developed for similar hydroxy-amino acids like threonine are directly applicable.

A common strategy involves:

Glycosylation of the Amino Acid: The protected amino acid (e.g., N-Boc-L-threonine) is reacted with a protected sugar halide (e.g., acetobromo-α-D-galactose) in the presence of a base like potassium carbonate in a solvent such as acetonitrile (B52724). researchgate.net

NCA Formation: The resulting glycosylated amino acid is then converted to the NCA using a phosgenating agent.

Another approach focuses on creating serine NCA monomers that are functionalized for post-polymerization glycosylation. chemrxiv.org A serine NCA bearing a methylaminooxy group can be synthesized, which allows for the later attachment of complex oligosaccharides that have a free reducing end. This method avoids the need for a reactive linker on the glycan. chemrxiv.org The resulting polymers can be analyzed by size-exclusion chromatography (SEC) and diffusion-ordered spectroscopy (DOSY) NMR to confirm the high degree of functionalization. chemrxiv.org

Interactive Data Table: Glycosylated NCA Synthesis Strategies

| Strategy | Monomer | Key Features | Post-Polymerization Step |

| Direct GlycoNCA Polymerization | 2,3,4,6-tetraacetyl-β-galactose-threonine NCA acs.org | Sugar moiety attached prior to polymerization. | Deprotection of sugar acetyl groups. |

| Post-Polymerization Glycosylation | Serine NCA with methylaminooxy group chemrxiv.org | Functional group for specific ligation is on the monomer. | Conjugation with reducing oligosaccharides (e.g., 6-sialyl lactose). |

Phosphorylcholine-Modified Serine N-Carboxyanhydrides

Phosphorylcholine (B1220837) (PC) is a highly desirable functional group for creating biomimetic and biocompatible materials due to its presence in cell membranes. However, the direct synthesis of a serine NCA monomer containing the PC group is fraught with challenges.

Detailed Research Findings: Research has shown that the direct incorporation of the phosphorylcholine group into an L-serine NCA monomer is difficult. nih.govacs.org The resulting poly(L-phosphorylcholine serine) was found to be unstable upon synthesis. nih.govacs.orgescholarship.org This instability is likely due to side reactions, such as β-elimination, which are favored in serine derivatives. escholarship.org

To overcome this, a successful synthetic approach was developed that combines the polymerization of a functional NCA precursor with a subsequent, efficient post-polymerization modification. nih.govacs.org The strategy for the closely related poly(L-phosphorylcholine homoserine) highlights this approach:

Precursor NCA Synthesis: A Boc-L-serine derivative is synthesized where the hydroxyl group is modified with a precursor to the PC group. For instance, a phosphoramidite (B1245037) reagent can be used to create a protected phosphate (B84403) group on the serine side chain. escholarship.org

NCA Formation: The modified amino acid is then cyclized to form the NCA using a reagent like phosgene or triphosgene. escholarship.org

Polymerization: The functionalized NCA is polymerized. Cobalt-based initiators like Co(PMe₃)₄ have been used successfully, as they avoid potential side reactions at the side-chain that might occur with amine initiators. escholarship.org

Post-Polymerization Modification: The protecting groups on the side chain of the resulting polypeptide are removed, and the final phosphorylcholine group is installed. For example, a benzyl (B1604629) protecting group can be removed, followed by reaction with aqueous trimethylamine (B31210) to yield the final PC-functionalized polypeptide. escholarship.org

Advanced Synthetic Strategies

Traditional NCA synthesis requires stringent anhydrous and inert atmospheric conditions due to the sensitivity of the NCA ring to moisture and acid. Recent advancements have focused on developing more robust, scalable, and user-friendly methods.

Moisture-Tolerant and Open-Vessel Approaches

A significant hurdle in NCA production is the need for dry solvents and specialized equipment like Schlenk lines or gloveboxes. pku.edu.cnnih.gov A breakthrough method has been developed that allows for the synthesis of unprotected NCAs in the open air and in the presence of moisture. pku.edu.cnnih.gov

Detailed Research Findings: This robust method employs epoxy compounds, such as propylene (B89431) oxide or epichlorohydrin (B41342), as ultra-fast scavengers for the hydrogen chloride (HCl) that is generated during the phosgenation and ring-closure step. pku.edu.cnnih.gov The rapid removal of HCl is crucial as it prevents the acid-catalyzed decomposition and polymerization of the newly formed NCA ring, even under moist conditions. pku.edu.cnchemrxiv.org

This strategy has proven effective for the synthesis of over 30 different NCAs, including challenging ones with unprotected reactive side groups like the hydroxyl group of serine. pku.edu.cnnih.gov The synthesis of L-serine NCA has been successfully demonstrated using L-serine, triphosgene, and propylene oxide in a dioxane solvent. epo.org This approach not only simplifies the reaction setup but also facilitates purification, sometimes allowing for the use of normal column chromatography in air. chemrxiv.org

Large-Scale Synthesis Considerations

Transitioning NCA synthesis from the laboratory bench to a larger, industrial scale introduces challenges related to reaction control, heat management, and purification.

Detailed Research Findings: The Fuchs-Farthing method, using phosgene or its safer solid equivalent, triphosgene, is the most common basis for contemporary NCA synthesis. researchgate.netmdpi.com For large-scale preparations (>100 g), a key issue is the removal of impurities without resorting to methods like recrystallization or glovebox-based flash chromatography, which are not easily scalable. researchgate.net A simple and effective solution is the filtration of the crude NCA solution through a pad of diatomaceous earth (Celite). This technique effectively removes many impurities and provides highly purified NCAs suitable for producing high molecular weight polymers. researchgate.net

Another scalable approach involves a photo-on-demand phosgenation reaction. In this method, a mixture of chloroform (CHCl₃) and acetonitrile (CH₃CN) containing the amino acid is photo-irradiated, generating phosgene in situ. This technique has been used to synthesize various NCAs on a gram scale. acs.org Running reactions at ambient temperature, where possible, can also be advantageous for large-scale synthesis as it simplifies the process and can sometimes lead to higher isolated yields. researchgate.net

Purification Techniques for L-Serine N-Carboxyanhydrides

The purity of the NCA monomer is paramount for achieving controlled polymerization and obtaining well-defined polypeptides. Several techniques are employed, chosen based on the physical properties of the specific NCA derivative and the scale of the synthesis.

Detailed Research Findings:

Recrystallization: This is a traditional and highly effective method for purifying solid NCAs. The crude product is dissolved in a suitable solvent and allowed to crystallize, leaving impurities behind in the solution. However, this method is often time-consuming and can be difficult for NCAs that are oils, low-melting solids, or have a poor tendency to crystallize. acs.org

Flash Column Chromatography: For NCAs that are difficult to purify by recrystallization, flash chromatography on silica gel is a rapid and general alternative. acs.orgresearchgate.netnih.gov This technique is effective at removing all common impurities from a wide variety of NCAs, including those with both hydrophilic and hydrophobic side chains. nih.gov Traditionally, this process required the use of extensively dried silica gel and anhydrous solvents inside a glovebox. researchgate.net However, with the advent of moisture-tolerant synthesis methods, it is sometimes possible to perform flash chromatography using regular solvents under ambient air. chemrxiv.org

Filtration: For large-scale synthesis, where recrystallization or chromatography may be impractical, filtration through diatomaceous earth (Celite) offers a scalable solution. This method is particularly effective for removing insoluble impurities generated during the reaction. researchgate.net

The choice of purification method is critical. For instance, O-pentenyl-L-serine NCA, which is a liquid, is purified by silica gel chromatography using a hexane/ethyl acetate gradient, with the silica gel being pre-dried under vacuum. nih.gov

Recrystallization and Precipitation Protocols

Recrystallization is a fundamental technique for purifying solid NCAs. escholarship.org The process relies on the differential solubility of the NCA and impurities in a given solvent system at varying temperatures. For many NCAs that are high-melting solids, repeated recrystallization under anhydrous conditions is the most common method to achieve the high purity required for controlled polymerization. escholarship.org However, the presence of certain byproducts can hinder crystallization. escholarship.org

The selection of an appropriate solvent system is crucial. The ideal solvent should dissolve the NCA sparingly at room temperature but completely at a higher temperature, while impurities should remain either soluble or insoluble at all temperatures. Common solvents for the recrystallization of NCAs include tetrahydrofuran (THF), ethyl acetate (EtOAc), hexane, and dioxane. nih.govnih.gov The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the purified NCA crystallizes out of the solution and can be collected by filtration.

In some synthesis protocols, the product is isolated via precipitation. nih.gov After the reaction is complete and the solvent is removed, a non-solvent is added to the crude residue, causing the desired NCA product to precipitate while impurities remain dissolved. For instance, after workup, a product might be precipitated from a solution by adding an excess of water or another solvent in which the NCA is insoluble. google.com

Flash chromatography over silica gel has also emerged as a powerful alternative to recrystallization, particularly for NCAs that are difficult to crystallize, such as those that are oily or have low melting points. researchgate.netacs.org This technique can effectively separate the NCA from common synthesis-related impurities. researchgate.net For example, a derivative of L-Serine NCA, O-pentenyl-L-serine NCA, was purified using silica gel chromatography with a hexane-ethyl acetate gradient. nih.gov

Table 1: Examples of Recrystallization and Purification Protocols for NCAs

| NCA Derivative | Protocol | Solvents | Outcome | Citation |

| γ-Benzyl-L-glutamate NCA | Recrystallization | Not specified | Pure product obtained at 84% yield without needing a glovebox. | chemrxiv.orgpku.edu.cn |

| O-Pentenyl-L-serine NCA | Silica Gel Chromatography | Hexane / Ethyl Acetate (gradient) | Purified light yellow liquid product. | nih.gov |

| O-Pentenyl-L-serine | Precipitation/Washing | Diethyl Ether | Solid precipitate collected by centrifuge and purified by washing. | nih.gov |

| General NCAs | Recrystallization | Tetrahydrofuran (THF) / Hexane | Crude product was recrystallized three times to afford white crystals. | nih.gov |

| γ-Benzyl-L-glutamate NCA | Precipitation | Water | The product solution in DMF was precipitated into an excess of water. | google.com |

Removal of Impurities (e.g., HCl salts, 2-isocyanatoacyl chlorides)

The synthesis of NCAs, often achieved through the reaction of an amino acid with phosgene or its derivatives like triphosgene, generates several impurities that must be meticulously removed. epo.orgmdpi.com The most common and problematic impurities are hydrogen chloride (HCl) and 2-isocyanatoacyl chlorides. escholarship.orgmdpi.com

Removal of HCl Salts

Hydrogen chloride is a significant byproduct of the cyclization reaction. mdpi.com Its presence is detrimental as it can catalyze the acid-catalyzed decomposition and premature polymerization of the NCA monomer. chemrxiv.orgmdpi.com Furthermore, residual chloride ions can act as initiators in certain polymerization solvents, leading to uncontrolled reactions. escholarship.org Therefore, the complete removal of HCl and any resulting amino acid hydrochloride salts is essential. researchgate.net

Several strategies are employed to eliminate HCl:

Acid Scavengers: A modern and highly effective method involves the use of an acid scavenger, such as an epoxide like propylene oxide, during the synthesis. chemrxiv.org Propylene oxide rapidly and irreversibly reacts with HCl to form volatile and easily removable chloropropanol (B1252657) isomers, preventing the accumulation of acid in the reaction mixture. chemrxiv.org This allows for the synthesis and workup to be performed under less stringent conditions, even in the presence of some moisture. chemrxiv.orgpku.edu.cn

Aqueous Washing: A traditional method involves washing the NCA solution (typically in a solvent like ethyl acetate) with water or a mild aqueous base such as sodium bicarbonate at 0 °C. escholarship.orgmdpi.com This procedure neutralizes and extracts the HCl into the aqueous phase. mdpi.com However, this method carries the risk of introducing water, which can itself initiate polymerization, and may lead to the formation of difficult-to-separate emulsions. escholarship.org

Biphasic Systems: An in-situ purification approach utilizes a biphasic system, such as dichloromethane/water. pnas.org In this system, the impurities, including HCl salts, are extracted into the aqueous phase while the NCA remains in the organic phase for subsequent polymerization. pnas.org

Removal of 2-Isocyanatoacyl Chlorides

The reaction between excess phosgene and the amino acid can lead to the formation of 2-isocyanatoacyl chlorides. escholarship.orgsciencepublishinggroup.com These electrophilic contaminants are highly reactive and can quench the initiator or inhibit chain growth during polymerization, making their removal critical. escholarship.org

The primary method for removing 2-isocyanatoacyl chlorides is through careful and often repeated recrystallization. escholarship.org These impurities are frequently oily in nature and can hinder the crystallization of the NCA, sometimes necessitating an initial purification step before successful crystallization can be achieved. escholarship.org Flash chromatography is also an effective method for separating these types of impurities from the desired NCA product. researchgate.net

Ring Opening Polymerization Rop of L Serine N Carboxyanhydrides

Fundamental Polymerization Mechanisms

The ROP of NCAs, including L-serine NCA, can proceed through several competing pathways. The two most recognized mechanisms are the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). illinois.eduresearchgate.net The prevalence of one mechanism over the other is dictated by factors such as the nature of the initiator and the reaction environment.

The normal amine mechanism is a nucleophilic ring-opening chain growth process. illinois.edu It is the desired pathway for achieving controlled polymerization, leading to polypeptides with predictable molecular weights and narrow molecular weight distributions. researchgate.netuoi.gr The process is initiated by a nucleophile, typically a primary amine, which attacks the C5 carbonyl carbon of the NCA ring. rsc.org This is followed by the opening of the anhydride (B1165640) ring and subsequent decarboxylation to generate a new primary amine terminus on the growing polymer chain. This newly formed amine end-group then continues to propagate the polymerization by attacking another NCA monomer. nih.gov

The NAM pathway is favored under conditions that suppress side reactions, such as lower reaction temperatures and high vacuum, which helps to remove carbon dioxide and shift the equilibrium towards the active amino propagating species. researchgate.netrsc.org The successful control over the polymerization via the NAM allows for the synthesis of block copolymers through sequential monomer addition. uoi.gr

In contrast to the NAM, the activated monomer mechanism is initiated by the deprotonation of the NCA monomer itself, typically at the N-H position, by a basic species. illinois.edursc.org This creates a highly nucleophilic NCA anion, which then attacks another neutral NCA monomer to initiate polymerization. illinois.edu This mechanism often leads to poor control over the polymerization process, resulting in polypeptides with higher than predicted molecular weights and broad molecular weight distributions. rsc.org

The AMM is generally favored when using initiators that are more basic than they are nucleophilic, such as tertiary amines or hindered secondary amines. rsc.orgnih.gov The basicity of primary amines can also lead to the deprotonation of NCAs, causing side reactions that proceed via the AMM. nih.govacs.org This competition between the NAM and AMM pathways is a significant challenge in achieving controlled polymerization of NCAs. researchgate.net

The balance between the nucleophilicity and basicity of the initiator is a critical factor in determining the dominant polymerization mechanism. illinois.edunih.gov

High Nucleophilicity/Low Basicity: Initiators with high nucleophilicity and relatively low basicity, such as primary amines, are ideal for promoting the NAM. illinois.edursc.org Their primary mode of action is the nucleophilic attack on the NCA ring, leading to a controlled, chain-growth polymerization. rsc.org

Low Nucleophilicity/High Basicity: Conversely, initiators with low nucleophilicity and high basicity, like tertiary amines and alkoxides, tend to favor the AMM. illinois.edunih.gov These initiators are more effective at deprotonating the NCA monomer than at directly attacking the carbonyl carbon, leading to the formation of the activated monomer species. illinois.edursc.org

The choice of initiator, therefore, directly influences the "living" character of the polymerization. A well-chosen initiator with the appropriate nucleophilicity-to-basicity ratio is essential for minimizing side reactions and achieving polypeptides with well-defined structures.

Activated Monomer Mechanism (AMM)

Initiator Systems for Controlled Polymerization

The selection of an appropriate initiator system is paramount for achieving controlled ROP of L-serine N-carboxyanhydrides. Amine-based initiators are widely studied and utilized for this purpose.

Amines are the most common class of initiators for NCA ROP due to their ready availability and the fact that the initiator becomes incorporated into the final polypeptide chain. illinois.edunih.gov

Primary amines are the most frequently used initiators for NCA polymerization due to their favorable balance of nucleophilicity and basicity, which promotes the NAM. illinois.edunih.gov They are considered general-purpose initiators capable of polymerizing a wide range of NCA monomers. illinois.edu The initiation step involves the primary amine attacking the C5 carbonyl of the NCA, leading to a living polymer chain with a primary amine terminus that continues to propagate. rsc.orgnih.gov

However, the classical primary amine-initiated polymerization can be slow and is susceptible to side reactions, particularly those involving the AMM due to the inherent basicity of the amine. nih.gov To mitigate these issues and achieve better control, polymerizations are often conducted under specific conditions, such as at low temperatures (e.g., 0°C) or under high vacuum, to suppress side reactions. researchgate.netnih.gov For instance, studies on the polymerization of various NCAs, including O-benzyl-L-serine NCA, have shown that lowering the reaction temperature is effective in enhancing polymerization control by favoring the NAM. researchgate.netrsc.org Research has also demonstrated that conducting the polymerization under a high vacuum can accelerate the rate for certain monomers by efficiently removing CO2, thereby favoring the active amine propagating species. rsc.org

For example, the polymerization of Nε-trifluoroacetyl-l-lysine NCA initiated by hexylamine (B90201) at 20°C resulted in a significant portion of "dead" polymer chains due to side reactions. However, decreasing the temperature to 0°C led to a product with 99% living chains, highlighting the critical role of temperature in controlling the polymerization initiated by primary amines. uoi.gr

Tertiary Amine Catalyzed Polymerization

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for the ROP of NCAs, which is highly desirable for biomedical applications. rsc.org Various organic molecules have been explored as catalysts to enhance the control and efficiency of the polymerization.

N-Heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for the zwitterionic ROP of NCAs. mdpi.comresearchgate.net This method allows for the synthesis of both linear and cyclic polypeptides with controlled molecular weights and narrow polydispersities. researchgate.net The polymerization is typically fast, often reaching high conversion within minutes. mdpi.comnih.gov

NHCs can catalyze the random copolymerization of different NCAs, enabling the creation of complex copolypeptide sequences. mdpi.comnih.govresearchgate.net For example, the NHC-catalyzed copolymerization of L-alanine NCA with O-benzyl-L-serine NCA (Bn-Ser NCA) has been demonstrated. mdpi.comnih.gov The reactivity ratios indicated that the resulting poly(Bn-Ser-co-Ala) had a random placement of monomer units. mdpi.comnih.gov

Table 1: NHC-Catalyzed Copolymerization of Ala NCA and Bn-Ser NCA

| Monomer Feed Ratio (Ala:Bn-Ser) | Polymer Composition (Ala:Bn-Ser) | Conversion (%) |

| 75:25 | 80:20 | >90 |

| 50:50 | 60:40 | >90 |

| 25:75 | 35:65 | >90 |

Data derived from studies on NHC-catalyzed copolymerization of various NCAs. mdpi.comresearchgate.net

Thiourea-based organocatalysts, often used in combination with a base or an initiator, have shown great promise in controlling the ROP of NCAs. These catalysts operate through hydrogen bonding, which can activate the NCA monomer and stabilize the propagating chain end. nih.govrsc.org

One notable system involves the use of N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (TU-S) in conjunction with an aminoalcohol initiator. nih.gov This dual catalytic system allows for the simultaneous activation of the NCA monomer and reversible deactivation of the polymer chain-end, leading to a highly controlled polymerization. nih.gov This approach has been successful in producing well-defined linear polypeptides with a range of molecular weights and low polydispersity values. nih.gov

More recently, a tripodal tri-thiourea catalyst combined with sodium thiophenolate has been developed for the fast and selective anionic ROP of NCAs, yielding polypeptides with narrow molecular weight distributions (Mw/Mn < 1.2). researchgate.net This system is proposed to operate via a living anionic polymerization mechanism, where the tri-thiourea structure stabilizes the propagating carbamate (B1207046) anion. researchgate.net Bifunctional thiourea (B124793) catalysts have also been designed to catalyze the ROP of NCAs while simultaneously fixing the released carbon dioxide into valuable cyclic carbonates. sioc-journal.cn

Beyond NHCs and thioureas, other organic molecules have been investigated as catalysts for the ROP of L-Serine NCAs.

Fluorinated Alcohols: Systems like 1,3-bis(2-hydroxyhexafluoroisopropyl)benzene (1,3-Bis-HFAB) have been shown to catalyze the ROP of NCAs without the need for a cocatalyst. nih.gov This catalyst is believed to form multiple dynamic hydrogen bonds with the initiator, monomer, and propagating chain, leading to a fast and selective polymerization. nih.gov

Conjugated Cationic Catalysts: A novel class of catalysts based on cation-dipole interactions has been developed to accelerate primary amine-initiated NCA polymerization. nih.govacs.org These catalysts can activate the NCA monomer and the carbamate intermediate while moderately passivating the primary amine initiator, resulting in a fast and controlled polymerization of NCAs to produce high molecular weight polypeptides. nih.gov

Pyridine (B92270) Derivatives: Pyridine and its derivatives can act as non-protic nucleophilic initiators for the zwitterionic ROP of NCAs. rsc.org Adducts of pyridine with acids like mandelic acid have been used to suppress racemization during the polymerization of certain NCAs. frontiersin.org

Thiourea-Based Catalysis

Metal-Complex Initiators

The use of transition-metal complexes as initiators for the ROP of NCAs represents a significant advancement over traditional methods, offering improved control over the polymer's chain length and a narrower distribution of molecular weights. mdpi.com These initiators operate through a distinct mechanism compared to conventional amine initiators, leading to the synthesis of well-defined polypeptides. mdpi.com

Transition metal complexes, particularly those of cobalt and nickel, have been effectively employed to produce polypeptides with controlled molecular weights (ranging from 500 to 500,000 g/mol ) and narrow polydispersity indices (Mw/Mn < 1.2). illinois.edu The success of these initiators is attributed to the formation of chelating metallacyclic intermediates, which appears to be a general requirement for achieving a living polymerization of NCAs. illinois.edu

Cobalt complexes, such as those of the (PMe3)4Co type, have proven to be efficient initiators for NCA polymerization. mdpi.com Similarly, nickel(0) complexes can be used to generate well-defined bromo-functionalized homopolypeptides. mdpi.com The mechanism involves the metal migrating along the growing polymer chain while being held by a robust chelate at the active end. illinois.edu This control allows for the sequential addition of different NCA monomers to create block copolypeptides with defined sequences and compositions. illinois.edu

Yttrium initiators have also been noted for their high activity and stereospecificity in the ring-opening polymerization of other cyclic monomers, suggesting their potential in the controlled polymerization of NCAs as well. nih.gov

A significant drawback of using metal-complex initiators is the potential for metal residues to remain in the final polypeptide product, which can raise toxicity concerns for biomedical applications. nih.govrsc.org Therefore, the removal of these metal ions is a crucial post-polymerization step. mdpi.com

Transition Metal Complexes (e.g., Cobalt, Yttrium)

Kinetic and Mechanistic Studies of ROP

Understanding the kinetics and mechanism of the ROP of L-serine N-carboxyanhydride is essential for controlling the polymerization process and tailoring the properties of the resulting polypeptide.

The kinetics of NCA polymerization can be complex, often exhibiting different behaviors depending on the initiator, monomer, and reaction conditions. researchgate.net For some NCAs, the polymerization rate is influenced by the removal of carbon dioxide (CO2), a byproduct of the ring-opening reaction. mdpi.com Conducting the polymerization under a nitrogen flow has been shown to promote the polymerization rate, allowing for high monomer conversion in hours rather than days. mdpi.com This method also offers control over the polymerization rate by adjusting the nitrogen flow rate. mdpi.com

Kinetic studies of ROP initiated by primary amines have revealed a first-order dependence of the polymerization rate on both the monomer and initiator concentrations, which is consistent with the normal amine mechanism (NAM). rsc.org In contrast, some catalytic systems show more complex kinetic profiles. For example, a conjugated cationic catalyst demonstrated a two-stage propagation process, which is thought to be related to the transition of the polypeptide chain from a random coil to an α-helical conformation during growth. nih.gov

Detailed kinetic data from a study on the polymerization of γ-benzyl-L-glutamate NCA is presented below:

| Catalyst Concentration (mol%) | Observed Rate Constant (k_obs, h⁻¹) | Number-Average Molecular Weight (M_n, kg/mol ) | Polydispersity (Đ) |

| 0 | 0.08 | - | - |

| 0.5 | - | 22.2 | 1.06 |

| 1 | - | - | - |

| 3 | - | - | - |

| 4 | 2.90 | 22.2 | 1.06 |

| 6 | - | - | - |

| 8 | - | - | - |

This table is based on data for γ-benzyl-L-glutamate NCA polymerization and is illustrative of kinetic studies in this field. nih.gov

Reaction conditions play a critical role in the kinetics and control of NCA polymerization. Lowering the reaction temperature and conducting the polymerization under high vacuum have been demonstrated to be effective strategies for suppressing side reactions and enhancing control, particularly when using primary amine initiators. rsc.orgresearchgate.net

For certain NCAs, a lower pressure (e.g., 1 × 10−5 bar) can lead to a considerable increase in the polymerization rate. researchgate.net However, for other NCAs, including O-benzyl-L-serine, no significant effect from lower pressure was observed. researchgate.net For these monomers, side reactions are more significant at 20 °C, making a lower temperature of 0 °C preferable. researchgate.net

The choice of solvent is also crucial. For instance, the polymerization of hydroxyproline (B1673980) NCA in DMSO is proposed to proceed via activation of the hydroxyl group by a tertiary amine, which then initiates the polymerization. chemrxiv.org The polymerization of some NCAs can even be conducted in the presence of water under specific conditions, which can influence the initiation and propagation steps. chemrxiv.org

The following table summarizes the effect of pressure on the polymerization of different NCAs:

| NCA Monomer | Effect of Lower Pressure (1 × 10⁻⁵ bar) on Rate | Recommended Polymerization Temperature |

| γ-benzyl-L-glutamate (BLG) | Considerably faster | - |

| Nε-benzyloxycarbonyl-L-lysine (ZLL) | Considerably faster | - |

| L-alanine (Ala) | Considerably faster | - |

| β-benzyl-L-aspartate (BLA) | No significant effect | 0 °C |

| O-benzyl-L-serine (BLS) | No significant effect | 0 °C |

| O-benzyl-L-threonine (BLT) | No significant effect | 0 °C |

This table illustrates the differential effect of pressure on various NCA monomers. researchgate.net

The rate-determining step (RDS) in the normal amine mechanism of NCA polymerization has been a subject of debate, with evidence suggesting it can be either the initial carbonyl addition or the subsequent decarboxylation, depending on the specific monomer, initiator, and conditions. researchgate.netfrontiersin.org

For some NCAs, where the removal of CO2 affects the polymerization rate, it is suggested that decarboxylation is the RDS. rsc.org However, for other systems, the nucleophilic addition of the amine to the NCA is considered rate-limiting. rsc.org Recent DFT calculations for the reaction between L-alanine or sarcosine (B1681465) derived NCAs and an amine initiator indicated that the nucleophilic addition of the amine to the NCA is indeed the RDS, rather than the ring-opening or decarboxylation steps. rsc.org The steric bulk of N-substituents on the NCA can also influence the rate, with more sterically hindered groups leading to a slower polymerization, which is consistent with the nucleophilic addition being the rate-limiting step. rsc.org

Computational Chemistry Approaches (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating the complex mechanisms of the Ring-Opening Polymerization (ROP) of N-Carboxyanhydrides (NCAs), including those of L-serine derivatives. frontiersin.orgnih.gov These theoretical studies provide detailed insights into reaction pathways, transition states, and the thermodynamic and kinetic factors governing the polymerization process, which are often difficult to capture through experimental methods alone. frontiersin.orgnih.gov

DFT calculations have been instrumental in understanding the "normal amine mechanism" (NAM), which is a primary pathway in amine-initiated ROP. nih.gov For instance, studies on model systems like alanine-NCA (Ala-NCA) and sarcosine-NCA (Sar-NCA) have detailed the energetics of the initiation and propagation steps. frontiersin.org These calculations reveal the Gibbs free energy profiles for the nucleophilic attack of the amine on the C5 carbonyl of the NCA ring, subsequent ring-opening, and decarboxylation. nih.gov For the reaction between L-alanine or sarcosine derived NCAs with primary or secondary amines, DFT calculations have shown that the rate-determining step is the nucleophilic addition of the amine to the NCA, rather than the ring-opening or decarboxylation steps. rsc.org

Furthermore, computational approaches have been used to investigate the role of different initiators and catalysts. For example, DFT studies have explored the mechanism of ROP initiated by trimethylsilyl (B98337) (TMS) containing amines. frontiersin.orgnih.gov These calculations have shown that the transfer of the TMS group is thermodynamically more favorable than proton transfer, leading to the "NAM-TMS mechanism". frontiersin.orgnih.gov This provides a theoretical basis for the successful use of TMS-amines in achieving living/controlled ROP of NCAs. frontiersin.orgnih.gov

The influence of catalysts on the polymerization kinetics has also been a focus of DFT studies. nih.gov For example, in the presence of a conjugated cationic catalyst, DFT calculations demonstrated a significant reduction in the energy barrier for the nucleophilic attack of the primary amine on the NCA. nih.gov The catalyst was shown to activate the C5 carbonyl of the NCA through a cation-dipole interaction, thereby lowering the transition state energy. nih.gov Additionally, these calculations indicated that the catalyst assists in the decarboxylation step, further accelerating the polymerization rate. nih.gov

DFT calculations have also shed light on the formation of cyclic monomers from N-alkyl(thio)carbonyl halogenides, which are key intermediates in NCA synthesis. frontiersin.orgnih.gov By modeling the reaction pathways, researchers can predict the most likely structures of these highly reactive intermediates. frontiersin.org

Control over Polymerization Process

Achieving control over the ring-opening polymerization of L-serine N-carboxyanhydrides is crucial for the synthesis of well-defined polypeptides with predictable molecular weights, narrow molecular weight distributions (low dispersity, Đ), and specific architectures like block copolymers. acs.orgnih.govillinois.edu Control is primarily challenged by the occurrence of side reactions that can lead to chain termination and transfer events. illinois.edu

Achieving Living Polymerization Characteristics

Living polymerization is a type of chain polymerization where the ability of a growing polymer chain to propagate remains active for a long period and there is no irreversible chain termination or transfer. acs.orgnih.govillinois.edu In the context of NCA ROP, achieving living characteristics allows for the synthesis of polypeptides with controlled molecular weights and low polydispersity indices (PDI or Đ). acs.orgnih.gov It also enables the preparation of block copolymers by sequential addition of different NCA monomers. acs.orgillinois.edu

Several strategies have been developed to achieve living polymerization of NCAs, including those derived from L-serine. nih.govillinois.eduacs.org One of the key breakthroughs was the use of transition metal initiators. nih.gov These initiators have been shown to facilitate the living polymerization of various NCAs, including glycosylated-L-lysine NCAs, to produce well-defined, high molecular weight glycopolypeptides. nih.gov Similarly, new phosphonate-containing NCA monomers have been synthesized and polymerized in a living manner to high molecular weights with narrow chain length distributions. acs.orgnih.govacs.org

The use of specific organocatalysts and initiators can also promote living polymerization. For instance, trimethylsilyl (TMS)-containing compounds like N-trimethylsilyl amines have been successfully employed to initiate the living/controlled ROP of NCAs. nih.gov The mechanism involves a silyl (B83357) group transfer that helps to control the reactivity of the propagating chain end. rsc.org More recently, a conjugated cationic catalyst was shown to enable highly controlled NCA polymerization, affording polypeptides with predictable molecular weights and narrow dispersities (Đ ≈ 1.06). nih.gov

Controlling reaction conditions is another critical factor. Conducting polymerizations under high vacuum has been shown to minimize impurities that can cause side reactions, thereby promoting living characteristics. illinois.edu Lowering the reaction temperature, for example to 0°C, can also effectively suppress side reactions and enhance polymerization control via the normal amine mechanism. researchgate.nettue.nlrsc.org

The successful synthesis of block copolymers is a strong indicator of a living polymerization system. illinois.edu For example, the synthesis of a tetrablock copolypeptide with a polydispersity of 1.3 was achieved by combining high-vacuum and low-temperature methods. researchgate.netrsc.org

Minimizing Side Reactions and Termination Pathways

The primary obstacle to achieving controlled ROP of L-serine NCAs is the prevalence of side reactions that lead to premature termination of the growing polymer chains or uncontrolled initiation events. illinois.edu These side reactions result in polymers with broad molecular weight distributions and limit the synthesis of complex architectures like block copolymers. illinois.edu

Chain transfer reactions are a significant side reaction in NCA polymerization. rsc.orgillinois.edu One common form of chain transfer is intramolecular transamidation, which results in the formation of cyclic polypeptides alongside the desired linear chains. rsc.org Another issue is the deprotonation of the NCA monomer by the basicity of primary amine initiators, which can lead to side reactions via the activated monomer mechanism. nih.gov

The choice of solvent can have a profound impact on the polymerization process. N,N-dimethylformamide (DMF), a commonly used solvent for NCA polymerization, can also act as a termination agent. rsc.orgresearchgate.net Polymerizations conducted in DMF often yield polypeptides with N-formyl-terminated chains, which is a result of the solvent reacting with the growing polymer end. rsc.orgresearchgate.net However, studies have shown that lowering the reaction temperature to 0°C can significantly decrease this termination reaction with DMF. tue.nl

Macrocyclization is a specific type of chain transfer event where the growing polymer chain end attacks a functional group on its own backbone, leading to the formation of a cyclic polymer and the termination of linear chain growth. rsc.orgacs.org This intramolecular reaction can compete with the intermolecular propagation of the polymer chain, particularly at low monomer concentrations. acs.org While not extensively detailed specifically for L-serine NCA in the provided context, macrocyclization is a known phenomenon in the ROP of other NCAs and related cyclic monomers. rsc.orgacs.org For instance, the polymerization of salicylic (B10762653) acid O-carboxyanhydride has been observed to produce cyclic polysalicylides. acs.org The propensity for macrocyclization is influenced by factors such as the conformational preorganization of the polymer chain, which can bring the reactive ends into proximity. acs.org

Racemization Studies

The stereochemical integrity of the α-carbon is a critical factor in the synthesis of polypeptides, as racemization can significantly alter the polymer's secondary structure and biological properties. In the context of the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs), the potential for racemization is a known concern, particularly under certain reaction conditions.

While the ROP of many NCA monomers can proceed with no detectable racemization at the chiral centers, the choice of initiator and reaction conditions plays a pivotal role. illinois.edu The acidity of the α-proton in the NCA ring makes it susceptible to abstraction by basic species. Initiators that are more basic than they are nucleophilic, such as some tertiary amines and alkoxides, can increase the risk of racemization. illinois.edu

Studies on the closely related O-carboxyanhydrides (OCAs) have shown that polymerization mediated by bases can be accompanied by epimerization. The degree of racemization was observed to increase with the basicity of the catalyst. nih.gov For instance, the use of a Lewis pair catalyst, combining a Lewis acid with a base, resulted in severe epimerization (with isotacticity below 80%) during the polymerization of certain OCAs. nih.gov Similarly, the use of highly basic 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst has been noted to cause significant racemization of OCA monomers, leading to atactic polymers. bham.ac.uk

For the specific case of L-serine N-carboxyanhydrides, particularly those with protected side chains like O-benzyl-L-serine NCA, the general principles of NCA polymerization apply. mdpi.com The "Fuchs-Farthing" method, which involves the direct phosgenation of the free α-amino acid, is a widely used strategy for synthesizing NCA monomers with good yield and no racemization. mdpi.com Maintaining stereochemical purity during the subsequent polymerization step requires careful selection of an initiator system that minimizes the basicity of the reaction medium to prevent the abstraction of the α-proton. illinois.edu

Chemoenzymatic Polymerization as an Alternative for Poly(L-serine)

Chemoenzymatic polymerization (CEP) has emerged as a promising and environmentally benign alternative for the synthesis of poly(L-serine), circumventing some of the major drawbacks associated with the traditional ring-opening polymerization of NCAs. nih.govacs.org This method notably allows for the synthesis of poly(L-serine) without the need for side-group protection, a tedious but necessary step in conventional chemical synthesis. nih.govresearchgate.net

The process typically employs a protease, such as papain, as a catalyst for the polymerization of L-serine esters (e.g., L-serine ethyl ester or L-serine methyl ester) in an aqueous medium. nih.govresearchgate.net Proteases, which naturally catalyze the hydrolysis of peptide bonds, can also facilitate the aminolysis of amino acid esters under specific conditions, such as high monomer concentrations, leading to polypeptide formation. nih.govresearchgate.net This enzymatic approach is highly regio- and stereoselective, preserving the stereochemistry of the L-serine monomer. nih.gov

A key advantage of CEP is its operation in aqueous solutions, which contrasts sharply with the large amounts of organic solvents required for NCA synthesis and polymerization. nih.gov Furthermore, it avoids the use of toxic reagents like phosgene (B1210022) or triphosgene (B27547), which are often necessary for the synthesis of the NCA monomers. nih.govacs.org

Research has demonstrated the successful synthesis of poly(L-serine) via the papain-catalyzed polymerization of L-serine ethyl ester (Ser-OEt). nih.gov The resulting polymer, obtained as a precipitate, was found to have a degree of polymerization ranging from 5 to 22. nih.govresearchgate.netacs.orgmdpi.com Spectroscopic analysis confirmed that the obtained poly(L-serine) predominantly forms a β-sheet structure. nih.govacs.org

The efficiency of the chemoenzymatic polymerization is highly dependent on reaction parameters such as pH and monomer concentration. nih.gov

Effect of pH: The reaction pH significantly influences the yield of poly(L-serine). Polymerization of Ser-OEt proceeds in a basic pH range of 7.5 to 9.5, with the maximum yield of the polymer precipitate achieved at an optimized pH of 8.5. nih.govresearchgate.netacs.org At pH values below 7.0 or above 10.0, precipitation is minimal, as the reaction tends to form water-soluble oligo(L-serine). nih.gov Alkaline conditions are generally favorable for the aminolysis reaction due to the pKa of the monomer's amine groups.

Effect of Monomer Concentration: The initial monomer concentration is another critical factor affecting the polymer yield. Studies on the polymerization of Ser-OEt at a fixed pH of 8.5 showed that the yield could be significantly improved by optimizing the monomer concentration. nih.govresearchgate.netacs.org The maximum yield was obtained at a concentration of 1.5 M. nih.govresearchgate.net At concentrations below 0.5 M or above 1.75 M, the formation of a precipitate was substantially reduced, likely due to the preferential formation of water-soluble oligomers. nih.govresearchgate.netacs.org

Table 1: Effect of pH on the Chemoenzymatic Polymerization of L-Serine Ethyl Ester (Data based on studies with a fixed monomer concentration of 1 M)

| pH | Polymer Yield | Observation |

|---|---|---|

| < 7.5 | Minimal | Formation of water-soluble oligo(L-serine) nih.gov |

| 7.5 - 9.5 | Precipitate Formed | Polymerization proceeds nih.gov |

| 8.5 | Maximum | Optimal pH for precipitate yield nih.govresearchgate.netacs.org |

| > 9.5 | Minimal | Formation of water-soluble oligo(L-serine) nih.gov |

Table 2: Effect of Monomer Concentration on the Chemoenzymatic Polymerization of L-Serine Ethyl Ester (Data based on studies conducted at an optimized pH of 8.5)

| Monomer Concentration (M) | Precipitate Yield (%) | Observation |

|---|---|---|

| < 0.5 | Minimal | Formation of water-soluble oligo(L-serine) researchgate.netacs.org |

| 0.5 | 20.4% | Yield improves with increasing concentration nih.govresearchgate.net |

| 1.5 | 56.9% | Maximum yield observed nih.govresearchgate.netacs.org |

| > 1.75 | Minimal | Formation of water-soluble oligo(L-serine) researchgate.netacs.org |

While chemoenzymatic polymerization offers a greener and simpler route to poly(L-serine), the molecular weights of the resulting polymers are typically lower than those achieved through ROP of NCAs. nih.gov This is likely due to the precipitation of the polymer during the enzymatic process, which limits further chain elongation. nih.gov

Polypeptide Architectures and Functional Materials Derived from L Serine N Carboxyanhydride

Synthesis of Poly(L-serine) Homopolymers

The synthesis of poly(L-serine) can be approached by either polymerizing the unprotected monomer or by using a protected monomer followed by a deprotection step. The choice of strategy significantly impacts the polymerization process and the properties of the resulting polymer.

Unprotected Poly(L-serine) Synthesis

The direct polymerization of unprotected L-serine NCA presents a significant challenge due to the reactivity of the hydroxyl side group, which can interfere with the polymerization process. Historically, this has necessitated the use of protecting groups. However, recent advancements have enabled the synthesis of unprotected NCAs under specific conditions. A robust method has been developed for producing unprotected NCA monomers, including those with reactive functional groups like hydroxyls, in the open air and in the presence of moisture. chemrxiv.org This method utilizes propylene (B89431) oxide or epichlorohydrin (B41342) as an acid scavenger to prevent the acid-catalyzed decomposition of the NCA monomer, which is a common issue under hydrous conditions. chemrxiv.org

While direct ring-opening polymerization of unprotected Ser-NCA is less common, chemoenzymatic polymerization of L-serine esters offers an alternative route to unprotected poly(L-serine) in aqueous media. acs.orgnih.gov For instance, papain-catalyzed polymerization of L-serine ethyl ester (Ser-OEt) or L-serine methyl ester (Ser-OMe) can yield poly(L-serine) without the need for side-group protection. nih.gov This enzymatic approach proceeds in a basic aqueous solution and produces poly(L-serine) with a degree of polymerization ranging from 5 to 22. nih.gov

Side-Chain Functionalized Poly(L-serine)

A more common and versatile approach to poly(L-serine)-based materials involves the polymerization of L-serine NCA monomers with protected or pre-functionalized side chains. This strategy prevents side reactions and allows for the introduction of a wide range of chemical functionalities.

The hydroxyl group of serine can be modified prior to the formation of the NCA ring. Common protecting groups include benzyl (B1604629) and tert-butyl. acs.org For example, O-benzyl-L-serine NCA can be synthesized by reacting O-benzyl-L-serine with triphosgene (B27547). nih.gov This protected monomer can then be polymerized, followed by a deprotection step to yield poly(L-serine).

Alternatively, the side chain can be functionalized with groups that impart specific properties to the final polymer. For instance, O-pentenyl-L-serine N-carboxyanhydride has been synthesized and polymerized to create water-soluble poly(L-serine)s. nih.govresearchgate.net The pentenyl group can be further modified post-polymerization via thiol-ene reactions to introduce charged groups. nih.govresearchgate.net This allows for the creation of materials with interesting solution conformations and cell-penetrating properties. nih.gov

Phosphonate-containing L-serine analogues have also been developed. The synthesis of phosphonate-containing α-amino acid N-carboxyanhydrides allows for the preparation of well-defined phosphonate-containing polypeptides. acs.org These polymers can exhibit pH-responsive conformational changes, making them suitable for stimuli-responsive materials. acs.org

| Functional Group | Monomer Name | Polymerization Method | Post-Polymerization Modification | Reference |

| Benzyl (protecting group) | O-benzyl-L-serine NCA | Ring-opening polymerization | Deprotection to yield poly(L-serine) | nih.gov |

| Pentenyl | O-pentenyl-L-serine NCA | Ring-opening polymerization | Thiol-ene reaction to introduce charged groups | nih.govresearchgate.net |

| Phosphonate | Phosphonate-containing serine NCA | Living polymerization | Not applicable | acs.org |

Copolymerization Strategies with L-Serine N-Carboxyanhydride

Copolymerization of L-serine NCA with other NCA monomers is a powerful tool for creating polypeptide materials with tunable properties and complex architectures. Both random and block copolymers have been successfully synthesized.

Random Copolymerization Studies

Random copolymers incorporating L-serine have been synthesized to create materials with averaged properties derived from the constituent monomers. An example is the random copolymerization of O-benzyl-L-serine NCA (Bn-Ser NCA) with L-alanine NCA (Ala NCA) using N-heterocyclic carbene (NHC) catalysts. nih.govresearchgate.netnih.govmdpi.com These reactions are typically carried out in solvents like tetrahydrofuran (B95107) (THF). nih.govmdpi.com The copolymerization of Ala NCA with Bn-Ser NCA has been shown to reach over 30% conversion within 10 minutes. nih.gov The composition of the resulting copolymer is dependent on the feed ratio of the two monomers. mdpi.com

| Comonomer 1 | Comonomer 2 | Catalyst | Solvent | Key Finding | Reference |

| O-benzyl-L-serine NCA | L-alanine NCA | N-heterocyclic carbene (NHC) | Tetrahydrofuran (THF) | Copolymerization reached >30% conversion in 10 min. | nih.gov |

| γ-benzyl-L-glutamate NCA | O-benzyl-L-serine NCA | Benzylamine | N,N-dimethylformamide (DMF) | Random copolymers were formed with compositions close to the feed ratio. | tue.nl |

Block Copolymer Synthesis (e.g., Sequential Monomer Addition)

Block copolymers containing poly(L-serine) segments can be synthesized by the sequential addition of different NCA monomers to a living polymerization system. This method allows for the creation of well-defined polymer architectures. For example, block copolymers of poly(ethylene glycol) (PEG) and poly(O-pentenyl-L-serine) have been synthesized by using an amine-terminated PEG as a macroinitiator for the ring-opening polymerization of O-pentenyl-L-serine NCA. nih.gov

Similarly, block copolymers of γ-benzyl-L-glutamate and O-benzyl-L-serine have been prepared by sequential monomer addition. tue.nl The synthesis is typically carried out at low temperatures (e.g., 0 °C) in a solvent like N,N-dimethylformamide (DMF) to maintain control over the polymerization. tue.nl This controlled nature allows for the synthesis of block copolymers with predictable block lengths and low polydispersity. tue.nlillinois.edu

| Block 1 | Block 2 | Initiator/Macroinitiator | Solvent | Key Feature | Reference |

| Poly(ethylene glycol) (PEG) | Poly(O-pentenyl-L-serine) | mPEG-NH₂ | N,N-dimethylformamide (DMF) | Synthesis of a water-soluble block copolymer. | nih.gov |

| Poly(γ-benzyl-L-glutamate) | Poly(O-benzyl-L-serine) | Benzylamine | N,N-dimethylformamide (DMF) | Successful synthesis of a well-defined polypeptide block copolymer. | tue.nl |

| Poly(L-serine) | Poly(α-hydroxy acid) | Not specified | Not specified | Formation of nanoparticles for drug delivery. | upc.edu |

Reactivity Ratio Determinations in Copolymerization

Understanding the reactivity ratios of comonomers is crucial for predicting and controlling the composition and microstructure of copolymers. For the random copolymerization of O-benzyl-L-serine NCA (Bn-Ser NCA, monomer 1) and L-alanine NCA (Ala NCA, monomer 2), the reactivity ratios have been determined using the Kelen–Tüdos method. nih.govmdpi.com

The determined reactivity ratios were r₁(Bn-Ser NCA) = 0.25 and r₂(Ala NCA) = 4.43. mdpi.com The product of the reactivity ratios (r₁ * r₂) was 1.108. mdpi.com Since r₁ < 1 and r₂ > 1, it indicates that Ala NCA is more reactive than Bn-Ser NCA towards the propagating chain ends. mdpi.com This results in a copolymer that has a higher proportion of Ala NCA units in a random arrangement. nih.govmdpi.com

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Method of Determination | Reference |

| O-benzyl-L-serine NCA | L-alanine NCA | 0.25 | 4.43 | 1.108 | Kelen–Tüdos | mdpi.com |

Diverse Polypeptide Topologies

Linear Polypeptide Architectures

Linear polypeptides are the most fundamental architecture, consisting of a single, unbranched chain of amino acid residues. nih.gov The synthesis of linear poly(L-serine) and its derivatives is typically achieved through the ring-opening polymerization of the corresponding L-Serine NCA initiated by a primary amine. illinois.edunih.gov The process involves the sequential addition of NCA monomers to the growing polymer chain. mdpi.com

The choice of initiator and reaction conditions, such as temperature, plays a crucial role in controlling the polymerization and minimizing side reactions. nih.govescholarship.org For instance, polymerizations carried out at 0 °C have been shown to reduce the formation of undesirable byproducts. mdpi.com While the direct polymerization of unprotected L-Serine NCA is challenging, methods using protected serine derivatives, such as O-benzyl-L-serine NCA, are more common. acs.orgescholarship.org The resulting protected polypeptide can then be deprotected to yield poly(L-serine).

Table 1: Synthesis Methods for Linear Poly(L-serine) Derivatives

| Polymerization Method | Monomer | Initiator/Catalyst | Key Features |

|---|---|---|---|

| Ring-Opening Polymerization | O-benzyl-L-serine NCA | Primary amines | Well-controlled polymerization, requires subsequent deprotection. |

| Chemoenzymatic Polymerization | L-serine ethyl ester | Papain | Proceeds in aqueous media without side-chain protection. nih.govacs.org |

Branched and Hyperbranched Polypeptides

Branched polypeptides contain side chains attached to a main polymer backbone, while hyperbranched polymers are highly branched, three-dimensional macromolecules with a high density of functional groups. mdpi.comgoogle.com One approach to synthesizing hyperbranched polypeptides involves the use of an "inimer," a molecule that can act as both an initiator and a monomer. nih.govgoogle.com

For instance, a photocaged L-lysine NCA has been used to create hyperbranched poly(L-lysine) through a phototriggered ring-opening polymerization. nih.gov This method allows for the synthesis of hyperbranched structures with tunable molecular weights and degrees of branching. nih.gov Another strategy involves a repetitive sequence of NCA polymerization and end-functionalization/deprotection steps to build generations of branches. mdpi.comgoogle.com While direct synthesis of hyperbranched poly(L-serine) is less commonly detailed, the principles from other amino acids can be applied using appropriately functionalized serine derivatives. The synthesis of hyperbranched polymers from serine derivatives has been explored, highlighting their potential biodegradability. google.com

Table 2: Approaches to Branched and Hyperbranched Polypeptides

| Strategy | Description | Example Monomer System | Resulting Architecture |

|---|---|---|---|

| Inimer Polymerization | A monomer that also acts as an initiator, leading to branching. | Photocaged L-lysine NCA | Hyperbranched nih.gov |

| Repetitive Growth | Sequential polymerization and end-group functionalization/deprotection. | Nε-protected L-lysine NCA | Highly branched/dendritic graft google.com |

| Self-Condensing Vinyl Polymerization | Polymerization of inimers to form hyperbranched structures. | Serine-derived inimers | Hyperbranched google.com |

Star Polypeptides

Star polypeptides consist of multiple linear polymer chains, or "arms," radiating from a central core. mdpi.comnih.gov The "core-first" approach is a common method for their synthesis, where a multifunctional initiator serves as the central core from which the polypeptide arms grow. mdpi.comrsc.org Dendrimers, such as polypropylene (B1209903) imine (PPI) and poly(amidoamine) (PAMAM), are frequently used as these multifunctional initiators due to their well-defined number of initiating sites (e.g., primary amine groups). mdpi.comrsc.orgresearchgate.net

The ring-opening polymerization of a protected L-serine NCA, such as O-benzyl-L-serine NCA, initiated by a dendritic core would lead to the formation of a star-shaped poly(O-benzyl-L-serine). Subsequent deprotection would then yield a star-shaped poly(L-serine). The number of arms in the star polymer is determined by the functionality of the initiator core, and the length of the arms can be controlled by the monomer-to-initiator ratio. rsc.org This architecture allows for the creation of high molecular weight, water-soluble polypeptides with a high density of functional groups at the periphery. nih.gov

Table 3: Synthesis of Star Polypeptides via the "Core-First" Method

| Core Initiator | Monomer | Resulting Star Polymer (after deprotection) | Key Characteristics |

|---|---|---|---|

| Polypropylene imine (PPI) dendrimer | Nε-benzyloxycarbonyl-L-lysine NCA | Star poly(L-lysine) | Defined number of arms, high functionality. mdpi.com |

| Poly(amidoamine) (PAMAM) dendrimer | γ-benzyl-L-glutamate NCA | Star poly(L-glutamic acid) | Tunable arm length and density. rsc.orgresearchgate.net |

| Asymmetric polyglycerol dendrimers | Nε-benzyloxycarbonyl-L-lysine NCA | Asymmetric star poly(L-lysine) | Asymmetric topology, influences self-assembly. nih.gov |

Molecular Brush Structures

Molecular brushes, also known as bottle-brush polymers, are composed of a long polymer backbone with densely grafted polymer side chains. rero.chnih.gov The synthesis of polypeptide-based molecular brushes can be achieved through three main strategies: "grafting-from," "grafting-to," and "grafting-through." mdpi.comnih.gov

In the "grafting-from" approach, polypeptide side chains are grown directly from initiating sites along a pre-existing polymer backbone. rero.chnih.gov This is typically accomplished via surface-initiated ring-opening polymerization (SI-ROP) of NCAs from a functionalized backbone. rero.ch For example, a poly-L-glutamate backbone containing reactive side chains can be used to initiate the polymerization of other monomers. mdpi.com To create a poly(L-serine) brush, one could envision a backbone polymer functionalized with initiators for the ROP of a protected L-serine NCA. This method generally allows for higher grafting densities compared to the "grafting-to" approach. rero.ch

The "grafting-through" method involves the polymerization of macromonomers, which are polymer chains with a polymerizable group at one end. mdpi.comnih.gov A polypeptide macromonomer of protected poly(L-serine) could be synthesized and then polymerized through its functional end-group to form the brush structure.

Table 4: Strategies for Synthesizing Polypeptide Molecular Brushes

| Strategy | Description | Example System |

|---|---|---|

| Grafting-From | Polymerization of side chains from a pre-formed backbone. rero.ch | SI-ROP of NCAs from an initiator-functionalized polymer. rero.ch |

| Grafting-To | Attachment of pre-synthesized side chains to a backbone. nih.gov | Coupling of pre-made polypeptide chains to a reactive polymer backbone. |